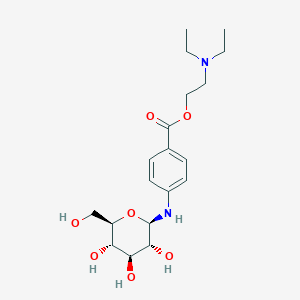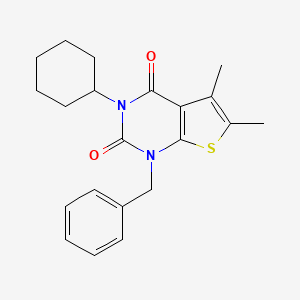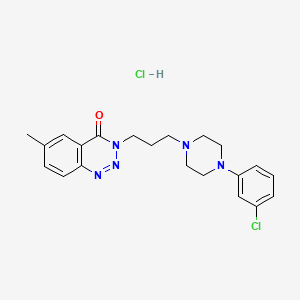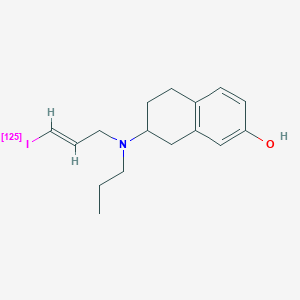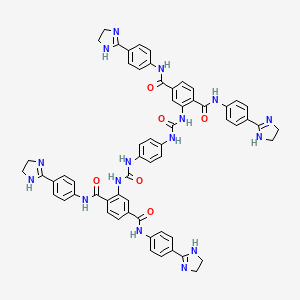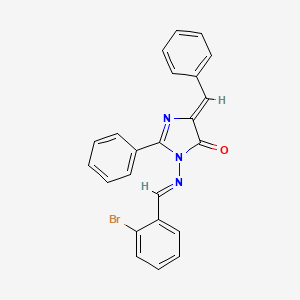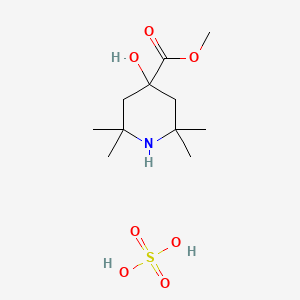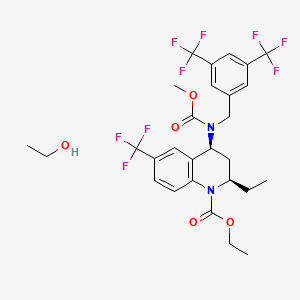
Torcetrapib ethanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Torcetrapib ethanolate is a compound that was developed to treat hypercholesterolemia (elevated cholesterol levels) and prevent cardiovascular disease. It is known for its ability to inhibit cholesteryl ester transfer protein (CETP), which plays a role in the transfer of cholesterol from high-density lipoprotein (HDL) to low-density lipoprotein (LDL). This inhibition results in increased HDL cholesterol levels and decreased LDL cholesterol levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of torcetrapib involves several steps, starting with the amination of p-chlorotrifluoryltoluene, a reaction developed by Dr. Stephen Buchwald at MIT . The compound is then subjected to various chemical reactions to achieve the final product. The specific reaction conditions and reagents used in these steps are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of torcetrapib ethanolate involves large-scale synthesis and purification processes. The compound is typically produced in specialized facilities that adhere to strict quality control standards to ensure the purity and efficacy of the final product .
化学反応の分析
Types of Reactions
Torcetrapib ethanolate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the chemical structure of this compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the specific reagents used .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in compounds with different functional groups .
科学的研究の応用
Chemistry: The compound is used as a model molecule to study CETP inhibition and its effects on cholesterol metabolism.
Biology: Researchers use torcetrapib ethanolate to investigate the biological pathways involved in cholesterol transport and metabolism.
Medicine: The compound was initially developed as a therapeutic agent for hypercholesterolemia and cardiovascular disease. Although its development was halted due to safety concerns, it continues to be studied for its potential therapeutic benefits.
作用機序
Torcetrapib ethanolate exerts its effects by inhibiting cholesteryl ester transfer protein (CETP). CETP normally transfers cholesterol from HDL cholesterol to very low-density lipoproteins (VLDL) or LDL. By inhibiting this process, this compound increases HDL cholesterol levels and reduces LDL cholesterol levels. This mechanism involves the binding of this compound to CETP, preventing it from facilitating the transfer of cholesterol .
類似化合物との比較
Similar Compounds
Several other compounds are similar to torcetrapib ethanolate in terms of their mechanism of action and therapeutic applications. These include:
- Dalcetrapib
- Anacetrapib
- Evacetrapib
Uniqueness of this compound
This compound was the first CETP inhibitor to be assessed in late-stage clinical trials. it was found to have off-target effects, including increased blood pressure and circulating levels of aldosterone, which led to an increased risk of cardiovascular events and deaths. This distinguishes this compound from other CETP inhibitors like dalcetrapib, anacetrapib, and evacetrapib, which do not exhibit these adverse effects .
特性
CAS番号 |
343798-00-5 |
|---|---|
分子式 |
C28H31F9N2O5 |
分子量 |
646.5 g/mol |
IUPAC名 |
ethanol;ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-methoxycarbonylamino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C26H25F9N2O4.C2H6O/c1-4-18-12-21(19-11-15(24(27,28)29)6-7-20(19)37(18)23(39)41-5-2)36(22(38)40-3)13-14-8-16(25(30,31)32)10-17(9-14)26(33,34)35;1-2-3/h6-11,18,21H,4-5,12-13H2,1-3H3;3H,2H2,1H3/t18-,21+;/m1./s1 |
InChIキー |
WGLUDAOFIMTWAM-WKOQGQMTSA-N |
異性体SMILES |
CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC.CCO |
正規SMILES |
CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC.CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


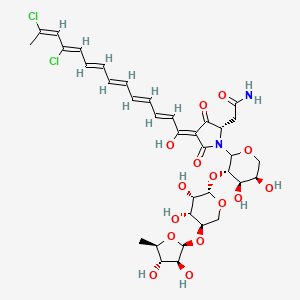

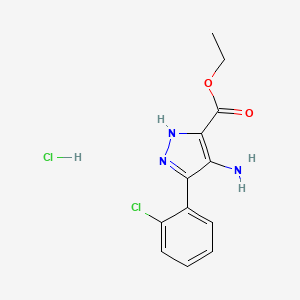
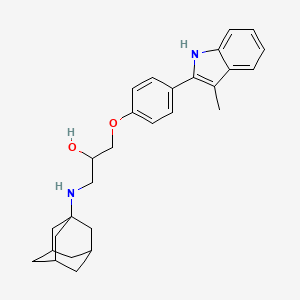
![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-one](/img/structure/B15191751.png)
